(S)-1,4-Ditosyl-2-butanol
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Overview
Description
(S)-1,4-Ditosyl-2-butanol is an organic compound characterized by the presence of two tosyl groups attached to a butanol backbone. The compound is of significant interest in organic synthesis due to its unique structural features and reactivity. The tosyl groups, being good leaving groups, make this compound a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,4-Ditosyl-2-butanol typically involves the tosylation of (S)-2-butanol. The process begins with the protection of the hydroxyl group of (S)-2-butanol, followed by the introduction of tosyl groups. The reaction conditions often include the use of tosyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1,4-Ditosyl-2-butanol undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The tosyl groups can be reduced to form the corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN₃), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to induce elimination.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines yield amines, while elimination reactions produce alkenes.
Scientific Research Applications
(S)-1,4-Ditosyl-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (S)-1,4-Ditosyl-2-butanol involves the activation of the tosyl groups, which act as good leaving groups in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in substitution reactions, the tosyl groups are replaced by nucleophiles, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
®-1,4-Ditosyl-2-butanol: The enantiomer of (S)-1,4-Ditosyl-2-butanol, which has similar reactivity but different stereochemistry.
1,4-Ditosyl-2-butanone: A related compound with a ketone functional group instead of a hydroxyl group.
1,4-Ditosyl-2-butene: An unsaturated analogue with a double bond in the butanol backbone.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two tosyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of chiral molecules and complex organic compounds.
Properties
Molecular Formula |
C18H22O5S2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
(2S)-1,4-bis-(4-methylphenyl)sulfonylbutan-2-ol |
InChI |
InChI=1S/C18H22O5S2/c1-14-3-7-17(8-4-14)24(20,21)12-11-16(19)13-25(22,23)18-9-5-15(2)6-10-18/h3-10,16,19H,11-13H2,1-2H3/t16-/m0/s1 |
InChI Key |
GUCGUVWRKROEGE-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC[C@@H](CS(=O)(=O)C2=CC=C(C=C2)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(CS(=O)(=O)C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
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